molecular formula C13H19BrN2 B12292363 1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine

1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine

Cat. No.: B12292363
M. Wt: 283.21 g/mol
InChI Key: LSTJKWHQEDARMJ-UHFFFAOYSA-N
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Description

1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a bromophenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine typically involves the reaction of 4-bromobenzyl chloride with piperazine under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems, such as the serotonin and dopamine pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine is unique due to the presence of both the bromophenyl group and the piperazine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .

Properties

Molecular Formula

C13H19BrN2

Molecular Weight

283.21 g/mol

IUPAC Name

1-[2-(4-bromophenyl)propan-2-yl]piperazine

InChI

InChI=1S/C13H19BrN2/c1-13(2,16-9-7-15-8-10-16)11-3-5-12(14)6-4-11/h3-6,15H,7-10H2,1-2H3

InChI Key

LSTJKWHQEDARMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Br)N2CCNCC2

Origin of Product

United States

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